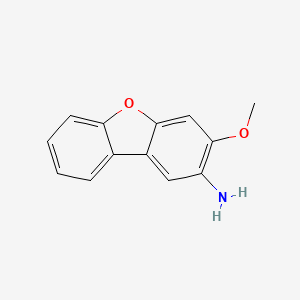![molecular formula C13H14ClN3 B12912838 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine CAS No. 919522-42-2](/img/structure/B12912838.png)
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine is an organic compound with a pyridazine ring structure. It is characterized by the presence of a chlorine atom at the 6th position and a 3,4-dimethylphenylmethyl group attached to the nitrogen atom at the 3rd position of the pyridazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with 3,4-dimethylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 3rd position with the 3,4-dimethylbenzylamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution: Formation of various substituted pyridazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: Similar structure but with a methyl group instead of the 3,4-dimethylphenylmethyl group.
4-Chloro-6-(methylamino)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
6-Chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine is unique due to the presence of the 3,4-dimethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
919522-42-2 |
|---|---|
Molekularformel |
C13H14ClN3 |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
6-chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-4-11(7-10(9)2)8-15-13-6-5-12(14)16-17-13/h3-7H,8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
WDDJJWCNHSCRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CNC2=NN=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)








![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)


